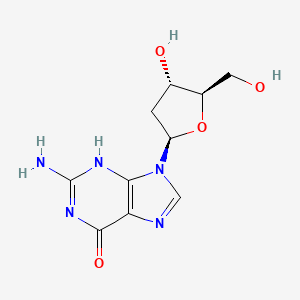

2'-Deoxyguanosine

Vue d'ensemble

Description

2’-Deoxyguanosine (dG) is composed of the purine nucleoside guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose . It is a purine nucleoside that upon sequential phosphorylation (kinases) forms dGTP which is used by DNA polymerases and reverse transcriptases to synthesize DNA .

Synthesis Analysis

The synthesis of 2’-deoxyguanosine involves the protection of 2’-deoxyadenosine by benzoyl groups, followed by nitration at C2 by tetrabutylammonium nitrate/trifluoroacetic anhydride. The resulting 2-NO2 moiety is converted into 2-NH2 by Ni-catalyzed hydrogenolysis. Finally, 2’-deoxyguanosine is obtained from the diaminopurine intermediate by deaminase-catalyzed reaction .Molecular Structure Analysis

The molecular formula of 2’-Deoxyguanosine is C10H13N5O4. It has an average mass of 267.241 Da and a monoisotopic mass of 267.096741 Da .Chemical Reactions Analysis

In the presence of iron Fenton oxidation, 2’-deoxyguanosine reacts in bicarbonate buffer to yield 8-oxo-2’-deoxyguanosine and spiroiminodihyantoin, consistent with CO3˙−. Reactions in phosphate buffer furnished high yields of sugar oxidation products consistent with HO˙ . Additionally, the addition of a hydroxyl radical to the base moiety of 2’-deoxyguanosine leads to the formation of two main radicals exhibiting oxidizing and reducing properties, respectively .Physical And Chemical Properties Analysis

2’-Deoxyguanosine is a white crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular weight of 267.24 . It is slightly soluble in water .Applications De Recherche Scientifique

-

Efficient Synthesis of 2’-Deoxyguanosine

- Scientific Field : Biochemistry and Biotechnology .

- Application Summary : 2’-Deoxyguanosine is a key medicinal intermediate used to synthesize anti-cancer drugs and biomarkers in type 2 diabetes . An enzymatic cascade using thymidine phosphorylase from Escherichia coli (EcTP) and purine nucleoside phosphorylase from Brevibacterium acetylicum (BaPNP) in a one-pot whole cell catalysis was proposed for the efficient synthesis of 2’-deoxyguanosine .

- Methods of Application : BaPNP was semi-rationally designed to improve its activity, yielding the best triple variant BaPNP-Mu3 (E57A/T189S/L243I), with a 5.6-fold higher production of 2’-deoxyguanosine than that of wild-type BaPNP (BaPNP-Mu0) . By coordinating the expression of BaPNP-Mu3 and EcTP, a robust whole cell catalyst W05 was created .

- Results or Outcomes : The catalyst W05 was capable of producing 14.8 mM 2’-deoxyguanosine (74.0% conversion rate) with a high time-space yield (1.32 g/L/h), making it very competitive for industrial applications .

-

Selective Functionalization at N2-Position of Guanine in Oligonucleotides

- Scientific Field : Chemical Biology .

- Application Summary : Chemo- and site-specific modifications in oligonucleotides have wide applicability as mechanistic probes in chemical biology . A method was developed to selectively functionalize the N2-amine of guanosine and 2’-deoxyguanosine monophosphate (GMP/dGMP) .

- Methods of Application : The method specifically modifies guanine in DNA and RNA oligonucleotides, while leaving the other nucleobases unaffected . A classical reaction, reductive amination, was employed to achieve this .

- Results or Outcomes : Using this approach, a reactive handle was successfully incorporated chemoselectively into nucleic acids for further functionalization and downstream applications .

-

Stromal Cell Purification and Quantification of Whole Cell dNTP

- Scientific Field : Cell Biology .

- Application Summary : 2’-Deoxyguanosine monohydrate has been used in stromal cell purification . It has also been used for the quantification of whole cell deoxyribonucleotide triphosphate (dNTP) .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

- 2’-Deoxyguanosine Recognition by the 2’-dG-II Class of Riboswitches

- Scientific Field : Structural Biology .

- Application Summary : A method was developed to understand how 2’-dG-II riboswitches recognize their cognate ligand and how they differ from a previously identified class of 2’-deoxyguanosine binding riboswitches . This is important as within bioinformatically-defined classes of riboswitches there exists variation in both the cognate metabolite that regulates gene expression and the ability to discriminate between chemically related metabolites .

- Methods of Application : The crystal structure of a 2’-dG-II aptamer domain bound to 2’-deoxyguanosine was solved . This structure reveals a global architecture similar to other members of the purine riboswitch family, but contains key differences within the ligand binding core .

- Results or Outcomes : The study found that members of the 2’-dG-II family have variable ability to discriminate between 2’-deoxyguanosine and riboguanosine, suggesting that a subset of 2’-dG-II riboswitches may bind either molecule to regulate gene expression .

-

Synthesis of Anti-Tumor Nucleoside Drugs

- Scientific Field : Pharmaceutical Chemistry .

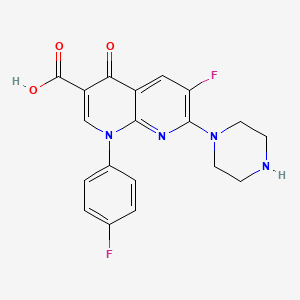

- Application Summary : 2’-Deoxyguanosine is a valuable pharmaceutical intermediate that can be applied for synthesizing anti-tumor nucleoside drugs such as 2-fluoro-2’-deoxyadenosine and 2-chloro-2’-deoxyadenosine .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

-

Synthesis of Biomarkers in Type 2 Diabetes

- Scientific Field : Biochemistry .

- Application Summary : 2’-Deoxyguanosine can be used as a starting material to synthesize 8-Oxo-7, 8-dihydro-2’-deoxyguanosine (8-oxodG), a type 2 diabetes biomarker .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBGVTZYEHREMT-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883626 | |

| Record name | Guanosine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2'-Deoxyguanosine | |

CAS RN |

961-07-9, 38559-49-8 | |

| Record name | Deoxyguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=961-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxyguanosine-14C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038559498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine, 2'-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanosine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyguanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-DEOXYGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9481N71RO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxyguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Deoxyguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-[2-(5-Methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1662703.png)

![5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene](/img/structure/B1662708.png)

![(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide](/img/structure/B1662710.png)

![3-[[4-(4-Carbamimidoylphenyl)-1,3-thiazol-2-yl]-[1-(carboxymethyl)piperidin-4-yl]amino]propanoic acid](/img/structure/B1662711.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[5-methoxy-2-(2-phenylethynyl)phenyl]-N-methylbutan-2-amine](/img/structure/B1662716.png)

![2-[5-[2-(2H-tetrazol-5-yl)phenyl]indol-1-yl]octanoic Acid](/img/structure/B1662721.png)